Technical Whitepaper: Properties, Synthesis, and Toxicological Applications of 8-Methyl-5-nitroquinolin-6-amine (CAS 77094-07-6)
Technical Whitepaper: Properties, Synthesis, and Toxicological Applications of 8-Methyl-5-nitroquinolin-6-amine (CAS 77094-07-6)
Executive Summary
8-Methyl-5-nitroquinolin-6-amine is a highly specialized nitroaromatic quinoline derivative. In the fields of analytical toxicology and oncology, this compound serves as the foundational synthetic precursor for generating reference standards of [1]. Specifically, it is utilized to synthesize 8-MeIQ (2-amino-3,8-dimethylimidazo[4,5-f]quinoline), a potent dietary mutagen and rodent carcinogen formed via Maillard reactions during the high-temperature processing of [2]. This whitepaper details its physicochemical properties, synthetic utility, and the mechanistic pathways of its derivatives.
Physicochemical Properties
The structural orientation of the nitro and amine groups at the 5- and 6-positions, respectively, dictates the molecule's reactivity, making it an ideal candidate for ortho-diamine formation.
| Property | Value |
| Chemical Name | 8-Methyl-5-nitroquinolin-6-amine |
| CAS Registry Number | 77094-07-6 |
| Molecular Formula | C10H9N3O2 |
| Molecular Weight | 203.20 g/mol |
| Structural Class | Nitroaromatic Quinoline |
| Physical State | Solid (typically yellow/orange crystalline powder) |
| Solubility | Soluble in DMF, DMSO; moderately soluble in Methanol |
| Primary Application | Precursor for Imidazo[4,5-f]quinoline mutagens |
Mechanistic Role in HAA Synthesis
The synthesis of the food mutagen 8-MeIQ from 8-methyl-5-nitroquinolin-6-amine relies on a precise sequence of [3]. As a Senior Application Scientist, it is critical to understand the causality behind each synthetic choice:
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Nitro Reduction: The nitro group at the 5-position must be reduced to yield 5,6-diamino-8-methylquinoline. The ortho-diamine configuration is a strict prerequisite for forming the fused imidazole ring.
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Cyanogen Bromide Cyclization: The addition of cyanogen bromide (BrCN) selectively inserts a carbon atom bearing an exocyclic amino group between the two nitrogen atoms of the diamine. This cyclization forms the 2-aminoimidazole ring, yielding 2-amino-8-methylimidazo[4,5-f]quinoline.
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Regioselective N-Methylation: Finally, methylation at the N3 position of the imidazole ring produces 8-MeIQ. This specific methyl group is sterically crucial for the molecule's subsequent intercalation into [4].
Synthetic pathway from 8-Methyl-5-nitroquinolin-6-amine to the mutagen 8-MeIQ.
Experimental Protocols: Synthesis and Validation
To ensure high fidelity in generating HAA reference standards, the following protocols incorporate self-validating mechanisms to confirm reaction progress and product integrity.
Protocol 1: Catalytic Reduction to ortho-Diamine
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Objective: Convert 8-methyl-5-nitroquinolin-6-amine to 5,6-diamino-8-methylquinoline.
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Causality: Palladium on carbon (Pd/C) is selected as the catalyst under a hydrogen atmosphere to ensure complete, clean reduction without harsh acidic conditions that could degrade the quinoline core.
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Preparation: Dissolve 10 mmol of 8-methyl-5-nitroquinolin-6-amine in 50 mL of anhydrous methanol.
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Catalyst Addition: Add 10% Pd/C (10 mol%) carefully under an argon blanket to prevent ignition.
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Hydrogenation: Purge the reaction vessel with H₂ gas and maintain under a hydrogen balloon at room temperature for 4 hours.
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Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the bright yellow nitroaromatic spot and the cessation of hydrogen gas uptake in the burette provide real-time, physical validation of reaction completion.
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Isolation: Filter the mixture through a Celite pad under argon. Critical: The resulting ortho-diamine is highly susceptible to air oxidation. It must be used immediately in the next step or precipitated as a hydrochloride salt.
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Protocol 2: Cyanogen Bromide Cyclization
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Objective: Form the imidazo[4,5-f]quinoline core.
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Causality: BrCN is an ideal electrophile that specifically reacts with the ortho-diamine to form the 2-aminoimidazole ring in a single, highly efficient step.
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Reaction Setup: Dissolve the freshly prepared 5,6-diamino-8-methylquinoline in a 1:1 mixture of methanol and water.
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Reagent Addition: Add 1.2 equivalents of cyanogen bromide (BrCN) dropwise at 0°C. (Caution: BrCN is highly toxic; perform in a dedicated fume hood.)
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Cyclization: Allow the reaction to warm to room temperature and stir for 12 hours.
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Self-Validation Step: The formation of the imidazoquinoline ring inherently generates a highly conjugated system. By irradiating a reaction aliquot with a 365 nm UV lamp, the emergence of strong blue fluorescence confirms successful cyclization, as the intermediate diamine is non-fluorescent.
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Purification: Neutralize with aqueous ammonia and collect the precipitate via vacuum filtration.
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Toxicological Significance and Metabolic Activation
The primary reason researchers synthesize compounds like 8-MeIQ using 8-methyl-5-nitroquinolin-6-amine is to study their genotoxicity. HAAs are not inherently reactive; they are procarcinogens that require by hepatic enzymes[5].
Upon ingestion, the exocyclic amine of 8-MeIQ is oxidized by to an N-hydroxy derivative[6]. This proximate carcinogen undergoes further esterification by N-acetyltransferases (NAT2) or sulfotransferases (SULTs). The resulting unstable ester undergoes heterolytic cleavage, generating a highly reactive arylnitrenium ion. This ultimate carcinogen acts as a potent electrophile, attacking the C8 position of guanine in DNA to form bulky [4], which distort the DNA helix and induce frameshift mutations during replication.
Metabolic activation of 8-MeIQ leading to DNA adduct formation.
References
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Title: Formation of Carcinogens in Processed Meat and Its Measurement with the Usage of Artificial Digestion—A Review Source: Molecules (MDPI) URL: [Link]
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Title: Antibodies to the Food Mutagens, 2-amino-1-methyl-6-phenylimidazo [4,5-b]pyridine and 2-amino-3,4,8-trimethylimidazo[4,5-f]quinoxaline: Useful for Immunoassay and Immunoaffinity Chromatography of Biological Samples Source: Carcinogenesis (Oxford Academic / PubMed) URL: [Link]
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Title: MeIQx (2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline) Compound Summary Source: PubChem (National Center for Biotechnology Information) URL: [Link]
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Title: Base-Displaced Intercalated Conformation of the 2-Amino-3-methylimidazo[4,5-f]quinoline N2-dG DNA Adduct Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]
Sources
- 1. Formation of Carcinogens in Processed Meat and Its Measurement with the Usage of Artificial Digestion—A Review [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. 6-amino-8-methyl-5-nitroquinoline - CAS号 77094-07-6 - 摩熵化学 [molaid.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Meiqx | C11H11N5 | CID 62275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
